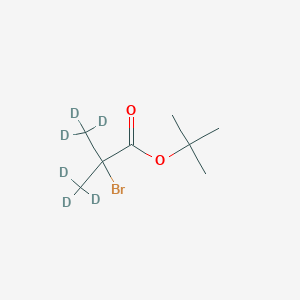
tert-Butyl 2-Bromo-2-methylpropanoate-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-Bromo-2-methylpropanoate-D6: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable isotope-labeled reagent in various chemical reactions and research applications. The molecular formula for this compound is C8D6H9BrO2, and it has a molecular weight of 229.144 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 2-Bromo-2-methylpropanoate-D6 can be synthesized through the bromination of tert-Butyl 2-methylpropanoate. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-Bromo-2-methylpropanoate-D6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of tert-Butyl 2-hydroxy-2-methylpropanoate, tert-Butyl 2-alkoxy-2-methylpropanoate, or tert-Butyl 2-amino-2-methylpropanoate.
Elimination Reactions: Formation of alkenes such as isobutene.
Reduction Reactions: Formation of tert-Butyl 2-methylpropane.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-Bromo-2-methylpropanoate-D6 is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers and block copolymers. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a stable isotope-labeled reagent to trace metabolic pathways and study enzyme-catalyzed reactions. It helps in understanding the dynamics of biochemical processes .
Medicine: this compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties. Deuteration can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-Bromo-2-methylpropanoate-D6 involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The deuterium atoms in the compound provide stability and allow for precise tracking in research applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-Bromo-2-methylpropanoate: The non-deuterated version of the compound.
tert-Butyl 2-Chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-Iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: tert-Butyl 2-Bromo-2-methylpropanoate-D6 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies in various research fields. The deuterium labeling makes it particularly valuable in tracing experiments and in the development of deuterated drugs .
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3/i4D3,5D3 |
InChI-Schlüssel |
IGVNJALYNQVQIT-RKAHMFOGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)OC(C)(C)C)(C([2H])([2H])[2H])Br |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


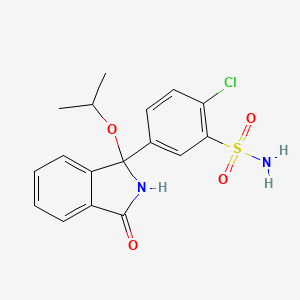
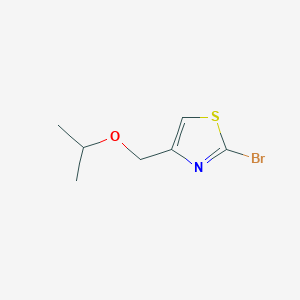
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
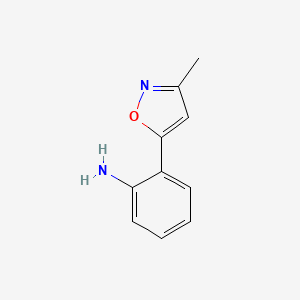
![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)


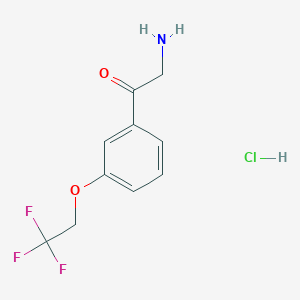

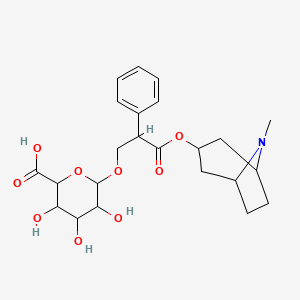
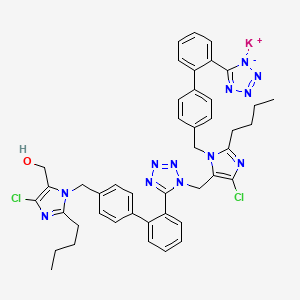
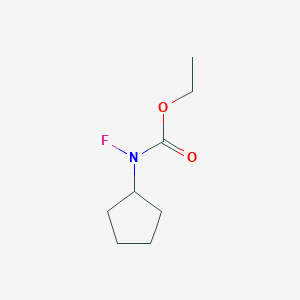
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
